REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH:23](O)=O>C(O)C.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]([C:4]1[C:5]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:6]([F:14])[C:7]2[N:13]=[CH:23][NH:10][C:8]=2[CH:9]=1)=[O:22] |f:3.4.5|
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Name
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|
Quantity
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16.7 g
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Type
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reactant
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Smiles
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COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)NC1=CC=CC=C1)=O
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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C(=O)O
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Name
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|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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9 g
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Type
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catalyst
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Smiles
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[OH-].[OH-].[Pd+2]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through Celite
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Type
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WASH
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Details
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rinsing with ethyl acetate
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to give a yellow solid
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Type
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CUSTOM
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Details
|
The solid is triturated with diethyl ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=CN2)C(=C1NC1=CC=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.47 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |